molecular formula C22H39NO2 B1234145 (8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide

(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide

Cat. No. B1234145
M. Wt: 349.5 g/mol
InChI Key: ULQWKETUACYZLI-YHTMAJSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)eicosa-8,11,14-trienamide is a N-acylethanolamine.

Scientific Research Applications

Synthesis and Biochemical Labeling

A study by Yang, Reardon, and Frey (1984) in "Biochemistry" describes derivatives of heptakis[4,4',4"-phosphinidynetris(benzenemethanamine)]undecagold, a complex molecule. This research involved synthesis of undecagold complexes with various functional groups per molecule, such as bromoacetyl and maleimido groups, for potential applications in alkylating proteins for electron microscopy (Yang, Reardon, & Frey, 1984).

Phosphodiesterase Type 4 Inhibitors

Raboisson et al. (2003) in the "European Journal of Medicinal Chemistry" explored pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This research contributes to understanding the biochemical applications of complex organic molecules (Raboisson et al., 2003).

Carcinogenicity Tests

A study by Van Duuren et al. (1978) in "Cancer Research" examined the carcinogenic activity of various flame retardants, including tris(2,3-dibromopropyl)phosphate, in mice. This research provides insights into the carcinogenic potential of certain complex compounds (Van Duuren et al., 1978).

Histone Deacetylase Inhibition

In the "Journal of Medicinal Chemistry," Remiszewski et al. (2003) report on N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with antitumor activity. This study is significant in the field of cancer research, especially in understanding the role of specific molecular inhibitors (Remiszewski et al., 2003).

Monoacylglycerol Hydrolysis Inhibitors

Cisneros et al. (2007) in the "Journal of Medicinal Chemistry" synthesized heterocyclic analogues of 2-arachidonoylglycerol to study their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities. This research is crucial in developing drugs targeting these enzymes (Cisneros et al., 2007).

Synthesis of Tetra-deuterated Compounds

Cheng et al. (2008) in the "Journal of Labelled Compounds & Radiopharmaceuticals" detailed the synthesis of tetra-deuterated pAEA for quantitative analysis in biological studies, demonstrating the importance of creating stable isotopic variants for research (Cheng et al., 2008).

Environmental Impact Studies

Cortez et al. (2012) in "Environmental Pollution" investigated the toxicity of Triclosan in marine organisms. This study is significant in understanding the environmental impact of widely used compounds (Cortez et al., 2012).

Fatty Acid Supplementation

Mas et al. (2012) in "Clinical Chemistry" developed a method to measure lipid mediators in human blood following n-3 fatty acid supplementation, highlighting the biochemical processes involved in inflammation resolution (Mas et al., 2012).

Phospholipase A2 Inhibitors

Holmeide and Skattebol (2000) synthesized trifluoromethyl ketones as potential inhibitors of cytosolic phospholipase A2, indicating the potential of complex molecules in developing specific enzyme inhibitors (Holmeide & Skattebol, 2000).

properties

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+

InChI Key

ULQWKETUACYZLI-YHTMAJSVSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)NCCO

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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